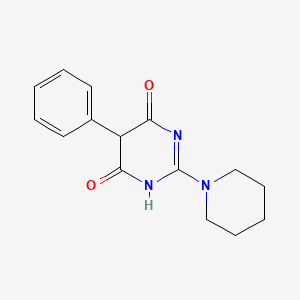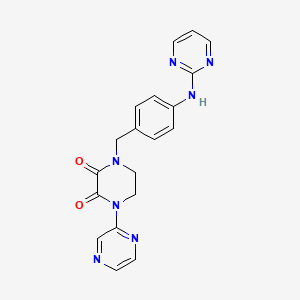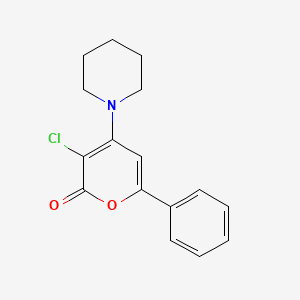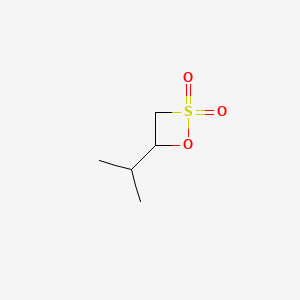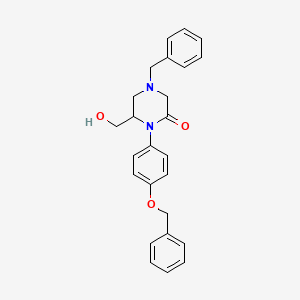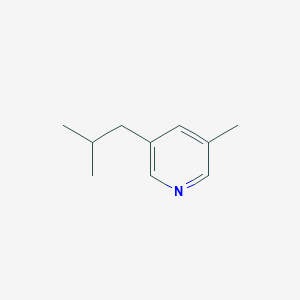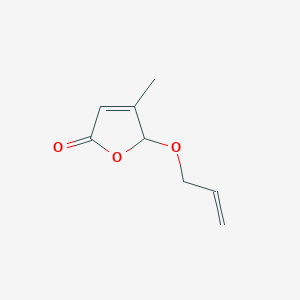
3-methyl-2-prop-2-enoxy-2H-furan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-prop-2-enoxy-2H-furan-5-one is an organic compound characterized by a furan ring substituted with a methyl group and a prop-2-enoxy group. This compound is part of the furanone family, known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-prop-2-enoxy-2H-furan-5-one typically involves the reaction of 3-methyl-2(5H)-furanone with prop-2-enol under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. The yield and purity of the compound can be optimized by adjusting the reaction time, temperature, and the concentration of the reactants.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The process includes purification steps such as distillation and recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-prop-2-enoxy-2H-furan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions yield alcohol derivatives.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
Oxidation: Formation of 3-methyl-2-prop-2-enoxy-2H-furan-5-aldehyde or 3-methyl-2-prop-2-enoxy-2H-furan-5-carboxylic acid.
Reduction: Production of 3-methyl-2-prop-2-enoxy-2H-furan-5-ol.
Substitution: Various substituted furan derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-2-prop-2-enoxy-2H-furan-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in mechanistic studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of flavor and fragrance compounds, as well as in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-methyl-2-prop-2-enoxy-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2(5H)-furanone: A closely related compound with similar chemical properties.
2-Methyl-2-butenolide: Another furanone derivative with distinct reactivity.
4-Hydroxy-2-methyl-2-butenoic acid γ-lactone: A furanone with hydroxyl and carboxyl functional groups.
Uniqueness
3-Methyl-2-prop-2-enoxy-2H-furan-5-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its prop-2-enoxy group provides additional sites for chemical modification, enhancing its versatility in various applications.
Propiedades
Fórmula molecular |
C8H10O3 |
|---|---|
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
3-methyl-2-prop-2-enoxy-2H-furan-5-one |
InChI |
InChI=1S/C8H10O3/c1-3-4-10-8-6(2)5-7(9)11-8/h3,5,8H,1,4H2,2H3 |
Clave InChI |
GBHIUOXCOAYHAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC1OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


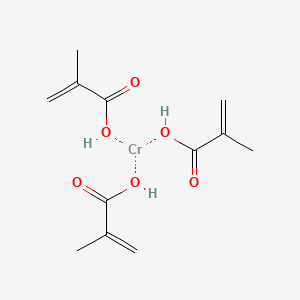
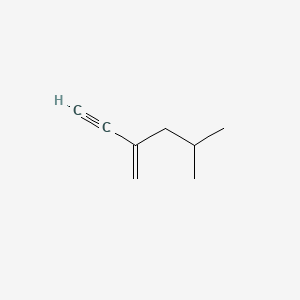

![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)
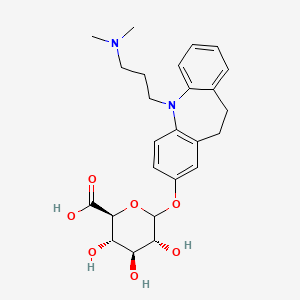
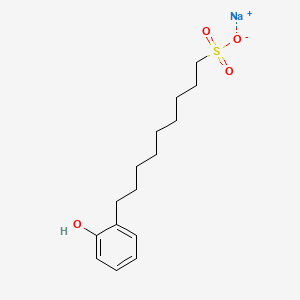
![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)
![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)
